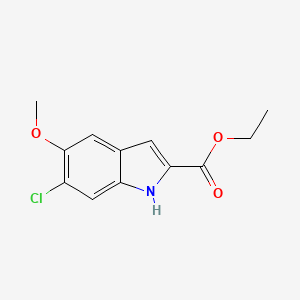![molecular formula C30H24BrF2N3O2 B8598562 (6S)-6-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylic acid phenylmethyl ester](/img/structure/B8598562.png)
(6S)-6-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylic acid phenylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6S)-6-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylic acid phenylmethyl ester is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a spiroheptane core, a fluorene moiety, and an imidazole ring. The presence of bromine and fluorine atoms further enhances its chemical properties, making it a valuable subject for research and industrial applications.
Métodos De Preparación
The synthesis of (6S)-6-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylic acid phenylmethyl ester involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the fluorene derivative, followed by the introduction of the imidazole ring and the spiroheptane core. The final step involves the esterification of the carboxylic acid group with benzyl alcohol.
Fluorene Derivative Preparation: The synthesis starts with the bromination and fluorination of fluorene to obtain 7-bromo-9,9-difluoro-9H-fluorene.
Imidazole Ring Formation: The next step involves the formation of the imidazole ring through a cyclization reaction with appropriate precursors.
Spiroheptane Core Introduction: The spiroheptane core is introduced via a spirocyclization reaction, which is a key step in the synthesis.
Esterification: The final step is the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions to form the benzyl ester.
Análisis De Reacciones Químicas
(6S)-6-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylic acid phenylmethyl ester undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
(6S)-6-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylic acid phenylmethyl ester has a wide range of applications in scientific research:
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (6S)-6-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylic acid phenylmethyl ester involves its interaction with specific molecular targets and pathways. The compound’s fluorene moiety allows it to intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the imidazole ring can bind to metal ions, inhibiting the activity of metalloenzymes and affecting various biochemical pathways.
Comparación Con Compuestos Similares
(6S)-6-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylic acid phenylmethyl ester can be compared with other similar compounds, such as:
1-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-2-chloroethanone: This compound shares the fluorene moiety but differs in the presence of a chloroethanone group instead of the imidazole and spiroheptane structures.
(7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)boronic Acid: This compound also contains the fluorene moiety but has a boronic acid group, making it useful in different chemical reactions.
The uniqueness of this compound lies in its combination of the spiroheptane core, imidazole ring, and fluorene moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C30H24BrF2N3O2 |
|---|---|
Peso molecular |
576.4 g/mol |
Nombre IUPAC |
benzyl 6-[5-(7-bromo-9,9-difluorofluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate |
InChI |
InChI=1S/C30H24BrF2N3O2/c31-20-7-9-22-21-8-6-19(12-23(21)30(32,33)24(22)13-20)25-15-34-27(35-25)26-14-29(10-11-29)17-36(26)28(37)38-16-18-4-2-1-3-5-18/h1-9,12-13,15,26H,10-11,14,16-17H2,(H,34,35) |
Clave InChI |
HTUJXNNBCXWTGU-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CC(N(C2)C(=O)OCC3=CC=CC=C3)C4=NC=C(N4)C5=CC6=C(C=C5)C7=C(C6(F)F)C=C(C=C7)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl [1,2,4]triazolo[1,5-a]pyrazin-2-ylcarbamate](/img/structure/B8598503.png)









![1-Propanesulfonic acid, 3-[(2-hydroxyethyl)amino]-](/img/structure/B8598577.png)
